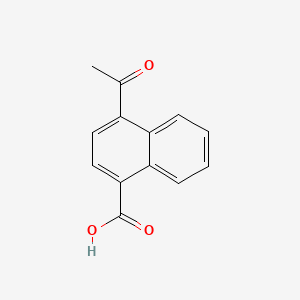

4-Acetyl-1-naphthoic acid

Description

The exact mass of the compound 4-Acetylnaphthalene-1-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-acetylnaphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c1-8(14)9-6-7-12(13(15)16)11-5-3-2-4-10(9)11/h2-7H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCFRBZXXQJPBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735919 | |

| Record name | 4-Acetylnaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131986-05-5 | |

| Record name | 4-Acetyl-1-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131986-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetylnaphthalene-1-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131986055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetylnaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetyl-1-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Acetyl-1-naphthoic acid: Synthesis, Properties, and Applications

Introduction

4-Acetyl-1-naphthoic acid, a key organic compound, is distinguished by an acetyl group at the fourth position and a carboxylic acid group at the first position of its naphthalene ring.[1] This bi-functional structure provides multiple reactive sites, making it a versatile intermediate in the synthesis of more complex organic molecules.[1][2] This guide offers a comprehensive overview of this compound, covering its chemical and physical properties, synthesis methodologies, and significant applications, with a particular focus on its role in pharmaceutical development.

Core Properties and Identification

The fundamental identification and physicochemical properties of this compound are crucial for its application in research and development.

CAS Number: 131986-05-5[1][3][4][5][6]

Physicochemical Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₀O₃ | [1][4][5][6][7] |

| Molecular Weight | 214.22 g/mol | [1][4][5][6][7][8] |

| Physical Form | Off-white to faint yellow crystalline powder | [1][5][7][9] |

| Purity | Typically >96-98% | [1][2][4][5][10][11] |

| Solubility | Soluble in polar organic solvents like methanol and toluene.[1][7] | [1][7] |

| pKa (Predicted) | 2.85 ± 0.10 | [9][12] |

| Density (Predicted) | 1.278 ± 0.06 g/cm³ | [9][12] |

| Storage | Sealed in a dry place at room temperature. | [3][13] |

Structural Information

-

IUPAC Name: 4-acetylnaphthalene-1-carboxylic acid[8]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various routes, with the choice of method often depending on the desired yield, purity, and scalability.

Hydrolysis of Methyl 4-acetyl-1-naphthoate

A prevalent and high-yield method involves the hydrolysis of its methyl ester precursor, Methyl 4-acetyl-1-naphthoate. This process leverages phase-transfer catalysis to improve reaction efficiency.[7]

Experimental Protocol

-

Dissolution: Dissolve Methyl 4-acetyl-1-naphthoate (17 g, 74.5 mmol) in toluene (170 mL).[7]

-

Addition of Reagents: Add aqueous sodium hydroxide (NaOH) (5.9 g, 149 mmol) and tetrabutylammonium bromide (TBAB) (4.8 g, 14.9 mmol).[7]

-

Reaction: Heat the mixture at 65°C overnight.[7]

-

Separation: After the reaction, separate the aqueous and organic layers.[7]

-

Acidification: Acidify the aqueous phase with hydrochloric acid (HCl).[7]

-

Isolation: Filter and dry the resulting precipitate to obtain this compound as an off-white solid.[7]

This method has been reported to achieve a yield of 91.2% and a purity of 98.6% as determined by HPLC.[7]

Synthesis Workflow Diagram

Caption: Key stages in the synthesis from 1,4-naphthalenedicarboxylic acid.

Chemical Reactivity and Applications

The dual functionality of the acetyl and carboxylic acid groups in this compound makes it a valuable building block for a variety of chemical transformations. [1][2]

Key Reactions

-

Oxidation: The acetyl group can be oxidized to a carboxylic acid. [1]* Reduction: The carbonyl group can be reduced to an alcohol. [1]* Esterification: The carboxylic acid group can undergo esterification. [2]* Electrophilic Aromatic Substitution: The naphthalene ring can undergo substitution reactions to yield various derivatives. [1]

Pharmaceutical Applications

A significant application of this compound is as a key intermediate in the synthesis of veterinary pharmaceuticals. [1]

-

Afoxolaner and Esafoxolaner: It is a precursor in the manufacturing of afoxolaner and esafoxolaner, which are isoxazoline-class drugs used to treat ectoparasites in animals. [7]These drugs are effective against fleas and ticks and have demonstrated over 95% efficacy in clinical trials. [7]

Research Applications

-

Anti-inflammatory and Anticancer Research: The compound has garnered attention for its potential biological activities and is being investigated in anti-inflammatory and anticancer research. [1]Its derivatives have shown promise in inhibiting tumor growth in vitro. [1]* Drug Development: Due to its versatile reactivity, it serves as a lead structure for developing new therapeutic agents. [1]

Industrial Applications

-

Dyes and Pigments: The chemical stability and reactivity of this compound make it suitable for the production of dyes and pigments for textiles and plastics. [1]* Polymers: Its derivatives are used in creating high-performance materials due to their thermal stability. [7]

Safety and Handling

Proper handling and storage of this compound are essential to ensure safety in a laboratory or manufacturing setting.

Hazard Identification

-

Hazard Statements:

Precautionary Measures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. [14][15]* Handling: Use in a well-ventilated area and avoid breathing dust. [14]Wash hands thoroughly after handling. [14][15]Do not eat, drink, or smoke when using this product. [14]* Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. [3][13][14]

First Aid

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. [15]* In case of skin contact: Wash with plenty of water. [15]* If inhaled: Move the person into fresh air. [15]

Conclusion

This compound is a highly versatile and valuable chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its unique structure allows for a wide range of chemical modifications, making it a crucial building block for complex molecules. The established synthesis routes provide efficient means of production, and its well-documented properties and safety information allow for its effective and safe use in various research and development endeavors.

References

-

131986-05-5 | this compound - BioChemPartner.com. (n.d.). Retrieved from [Link]

- Method for preparing this compound - Eureka | Patsnap. (n.d.).

-

4-Acetylnaphthalene-1-carboxylic acid | C13H10O3 | CID 66866343 - PubChem. (n.d.). Retrieved from [Link]

-

Unlocking Chemical Synthesis Potential with this compound: A Versatile Intermediate - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

-

This compound CAS NO.131986-05-5 - EnBridge PharmTech Co., Ltd. (n.d.). Retrieved from [Link]

Sources

- 1. This compound | 131986-05-5 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 131986-05-5 [sigmaaldrich.com]

- 4. anaxlab.com [anaxlab.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound (131986-05-5) for sale [vulcanchem.com]

- 8. 4-Acetylnaphthalene-1-carboxylic acid | C13H10O3 | CID 66866343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 131986-05-5 [m.chemicalbook.com]

- 10. 131986-05-5 | this compound| 1-Naphthalenecarboxylic acid, 4-acetyl-;4-Acetylnaphthalene-1-carboxylic acid|BioChemPartner [biochempartner.com]

- 11. 131986-05-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 12. This compound | 131986-05-5 [chemicalbook.com]

- 13. This compound | 131986-05-5 [sigmaaldrich.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. Page loading... [guidechem.com]

physicochemical properties of 4-Acetyl-1-naphthoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 4-Acetyl-1-naphthoic Acid

Introduction

This compound (CAS No: 131986-05-5) is a naphthalene derivative that has garnered significant attention in synthetic organic chemistry and medicinal chemistry.[1] Structurally, it is characterized by a naphthalene bicyclic aromatic system with a carboxylic acid group at the 1-position and an acetyl group at the 4-position.[1][2] This unique arrangement of functional groups—an electron-withdrawing acetyl group and an acidic carboxylic acid—imparts a distinct reactivity profile, making it a valuable and versatile intermediate.[1][3]

This guide provides a comprehensive overview of the core . As a Senior Application Scientist, the intent here is not merely to list data but to provide context, explain the causality behind its properties, and offer practical experimental frameworks relevant to researchers, particularly those in drug development and materials science. The compound serves as a critical precursor in the synthesis of complex molecules, most notably isoxazoline-class veterinary antiparasitic agents like afoxolaner.[2] Understanding its fundamental properties is therefore paramount for optimizing reaction conditions, ensuring purity, and predicting its behavior in various chemical and biological systems.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 131986-05-5 | [1][2][4][5][6] |

| Molecular Formula | C₁₃H₁₀O₃ | [1][2][5][6] |

| Molecular Weight | 214.22 g/mol | [1][2][4][5][6] |

| IUPAC Name | 4-acetylnaphthalene-1-carboxylic acid | [7][8] |

| InChI | 1S/C13H10O3/c1-8(14)9-6-7-12(13(15)16)11-5-3-2-4-10(9)11/h2-7H,1H3,(H,15,16) | [2][6] |

| InChIKey | DOCFRBZXXQJPBD-UHFFFAOYSA-N | [1][6] |

| Canonical SMILES | CC(=O)C1=CC=C(C2=CC=CC=C21)C(=O)O | [2][6][7] |

Core Physicochemical Properties

The physical state and solubility behavior of a compound are critical determinants for its handling, formulation, and reaction kinetics. This compound is typically supplied as a solid, ranging in color from off-white to faint yellow powder.[2][4][6]

| Property | Value | Notes |

| Physical Form | Solid, powder | [4][6] |

| Melting Point | 184 °C | [4] |

| Boiling Point | 442.9 ± 28.0 °C | Predicted value |

| Density | 1.278 ± 0.06 g/cm³ | Predicted value |

| pKa | 2.85 ± 0.10 | Predicted value; The electron-withdrawing acetyl group increases the acidity of the carboxylic acid compared to unsubstituted naphthoic acid.[1] |

| XLogP3 | 2.8 | A measure of lipophilicity.[7][8] |

Solubility Profile

The presence of both a polar carboxylic acid group and a moderately polar acetyl group, combined with the large aromatic naphthalene core, results in a nuanced solubility profile.

-

Polar Organic Solvents : It exhibits moderate to good solubility in polar organic solvents such as methanol, ethanol, and toluene.[2]

-

Water Solubility : The polar substituents enhance its water solubility compared to more nonpolar derivatives like its ethyl or methyl counterparts.[1] However, its large hydrophobic naphthalene core limits overall aqueous solubility, especially at neutral or acidic pH where the carboxylic acid is protonated. Solubility is expected to increase significantly in basic aqueous solutions due to the deprotonation of the carboxylic acid to form the more soluble carboxylate salt.

The logical relationship between the compound's structure and its solubility is a classic case of competing effects, which is a crucial consideration in drug development for absorption and formulation.

Sources

- 1. This compound | 131986-05-5 | Benchchem [benchchem.com]

- 2. This compound (131986-05-5) for sale [vulcanchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS#: 131986-05-5 [m.chemicalbook.com]

- 5. anaxlab.com [anaxlab.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 4-Acetylnaphthalene-1-carboxylic acid | C13H10O3 | CID 66866343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

4-Acetyl-1-naphthoic acid molecular structure and weight

An In-Depth Technical Guide to 4-Acetyl-1-naphthoic acid: Molecular Structure, Properties, and Synthetic Applications

Introduction

This compound (CAS No. 131986-05-5) is a bifunctional organic compound built upon a naphthalene scaffold.[1][2][3][4] As a derivative of naphthoic acid, it possesses both a carboxylic acid and a ketone (acetyl) functional group, bestowing upon it a versatile chemical reactivity profile.[5][6] This unique structural arrangement makes it a highly valuable intermediate in advanced organic synthesis.[1][6] Its primary significance lies in its role as a key building block for complex molecules, most notably in the pharmaceutical sector for the synthesis of veterinary drugs.[1][5][7] This guide provides a detailed examination of its molecular architecture, physicochemical properties, and synthetic utility, tailored for researchers and professionals in chemical and drug development.

Molecular Structure and Physicochemical Properties

The molecular identity of this compound is defined by its constituent parts: a fused bicyclic aromatic (naphthalene) ring system, a carboxylic acid group (-COOH) at the 1-position, and an acetyl group (-COCH₃) at the 4-position.[1][8] The IUPAC name for this compound is 4-acetylnaphthalene-1-carboxylic acid.[8] The naphthalene core provides a rigid, planar structure, while the two functional groups are the primary centers of chemical reactivity. The electron-withdrawing nature of both the acetyl and carboxyl groups influences the electronic distribution across the aromatic system, impacting its reactivity in substitution reactions.

Visualizing the Structure

The spatial arrangement of these functional groups is critical to the molecule's chemical behavior.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The fundamental properties of this compound are summarized in the table below, compiled from various chemical data repositories.[2][3][5][8][9][10]

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₀O₃ | [1][2][3][5][9] |

| Molecular Weight | 214.22 g/mol | [1][2][3][4][5][9] |

| CAS Number | 131986-05-5 | [1][2][3][4] |

| IUPAC Name | 4-acetylnaphthalene-1-carboxylic acid | [8] |

| Appearance | Off-white to faint yellow crystalline powder | [1][2][5] |

| Purity | Typically ≥97% | [2][4][11] |

| InChI Key | DOCFRBZXXQJPBD-UHFFFAOYSA-N | [1][2][8][9] |

| Canonical SMILES | CC(=O)C1=CC=C(C2=CC=CC=C21)C(=O)O | [5][8] |

| Predicted pKa | 2.85 ± 0.10 | [12] |

| Solubility | Soluble in toluene, methanol | [5] |

Synthetic Pathways and Chemical Reactivity

The utility of this compound stems from the distinct reactivity of its functional groups, allowing it to serve as a versatile precursor in multi-step syntheses.[1][6]

Key Reactions

-

Carboxylic Acid Group: The -COOH group can readily undergo esterification, amidation, or reduction to an alcohol, providing pathways to a wide range of derivatives.

-

Acetyl Group: The ketone can be reduced to a secondary alcohol or oxidized to a second carboxylic acid group, potentially forming naphthalene-1,4-dicarboxylic acid.[1][5]

-

Aromatic Ring: The naphthalene core can participate in electrophilic aromatic substitution reactions, although the existing electron-withdrawing groups are deactivating and will direct incoming electrophiles to specific positions.

Caption: Key reaction pathways for this compound.

Experimental Protocol: Synthesis via Ester Hydrolysis

One of the most efficient and high-yield methods for preparing this compound is through the base-catalyzed hydrolysis of its methyl ester precursor, methyl 4-acetyl-1-naphthoate.[5] This method often employs a phase-transfer catalyst to facilitate the reaction between the organic-soluble ester and the aqueous base.

Workflow Diagram

Caption: Workflow for synthesis via ester hydrolysis.

Step-by-Step Methodology

This protocol is adapted from validated procedures and demonstrates a practical application of phase-transfer catalysis.[5][13]

Reagents:

-

Methyl 4-acetyl-1-naphthoate (1 equivalent)

-

Toluene (10 volumes, e.g., 10 mL per gram of ester)

-

Sodium hydroxide (NaOH) (2 equivalents)

-

Tetrabutylammonium bromide (TBAB) (0.2 equivalents)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl 4-acetyl-1-naphthoate (e.g., 17 g, 74.5 mmol) in toluene (170 mL).[5]

-

Addition of Base and Catalyst: Add an aqueous solution of NaOH (5.9 g, 149 mmol in water) and TBAB (4.8 g, 14.9 mmol).[5] The TBAB acts as a phase-transfer catalyst, shuttling hydroxide ions from the aqueous phase to the organic phase to react with the ester.

-

Reaction: Heat the biphasic mixture to 65°C and stir vigorously overnight.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Separate the layers and retain the aqueous (bottom) layer, which contains the sodium salt of the product.

-

Slowly acidify the aqueous layer with concentrated HCl while stirring in an ice bath. The product will precipitate out as a solid.

-

-

Purification:

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

-

Dry the product under vacuum to yield this compound as an off-white solid. This method has reported yields as high as 91.2% with a purity of 98.6% (by HPLC).[5]

-

Applications in Research and Industry

The primary industrial application of this compound is as a crucial intermediate in the synthesis of isoxazoline-class veterinary pharmaceuticals, such as afoxolaner and esafoxolaner.[1][5][7] These drugs are widely used to treat and prevent ectoparasite infestations (fleas and ticks) in companion animals.[5][7]

Beyond this, its unique structure makes it a target for research in:

-

Medicinal Chemistry: The compound and its derivatives are explored for potential anti-inflammatory and anticancer activities.[1]

-

Materials Science: It can be used as a precursor for developing specialized dyes, pigments, and other functional organic materials due to its stable aromatic core and reactive handles.[1]

-

Organic Synthesis: It serves as a versatile building block for constructing more complex, polycyclic organic molecules in academic and industrial research settings.[1][6]

Conclusion

This compound is a compound of significant synthetic importance, defined by a molecular weight of 214.22 g/mol and a structure featuring a naphthalene core functionalized with both carboxylic acid and acetyl groups.[1][5][9] This architecture provides a platform for diverse chemical transformations, making it an indispensable intermediate in the pharmaceutical and chemical industries. Its role in the production of modern veterinary medicines highlights its value, while ongoing research continues to explore its potential in other areas of medicinal and materials chemistry. The robust and high-yield synthetic routes available for its preparation further solidify its position as a key molecule for advanced chemical synthesis.

References

- This compound | 131986-05-5. Benchchem.

- This compound - 131986-05-5. Vulcanchem.

- This compound. CymitQuimica.

- This compound | Drug Information, Uses, Side Effects, Pharma intermedi

- This compound | 131986-05-5. ChemicalBook.

- Method for preparing this compound.

- 131986-05-5 | this compound.

- This compound. Sigma-Aldrich.

- 4-Acetylnaphthalene-1-carboxylic acid | C13H10O3. PubChem.

- This compound CAS#: 131986-05-5. ChemicalBook.

- This compound synthesis. ChemicalBook.

- 131986-05-5 | this compound. BioChemPartner.com.

- Unlocking Chemical Synthesis Potential with this compound: A Versatile Intermedi

- 131986-05-5|this compound|BLD Pharm. BLD Pharm.

- 1-Naphthalenecarboxylic acid, 4-acetyl- 131986-05-5 wiki. Guidechem.

- 131986-05-5 | this compound | Aryls. Ambeed.com.

- 131986-05-5 Cas No. | this compound. Apollo Scientific.

- Process for the preparation of naphthalene-1,4-dicarboxylic acid.

Sources

- 1. This compound | 131986-05-5 | Benchchem [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 131986-05-5 [chemicalbook.com]

- 4. anaxlab.com [anaxlab.com]

- 5. This compound (131986-05-5) for sale [vulcanchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 8. 4-Acetylnaphthalene-1-carboxylic acid | C13H10O3 | CID 66866343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. This compound CAS#: 131986-05-5 [m.chemicalbook.com]

- 11. 131986-05-5 | this compound| 1-Naphthalenecarboxylic acid, 4-acetyl-;4-Acetylnaphthalene-1-carboxylic acid|BioChemPartner [biochempartner.com]

- 12. Page loading... [guidechem.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

A Spectroscopic Deep Dive: Elucidating the Structure of 4-Acetyl-1-naphthoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetyl-1-naphthoic acid, a key intermediate in the synthesis of prominent veterinary pharmaceuticals such as afoxolaner, presents a compelling case for detailed structural analysis.[1][2] Its chemical architecture, featuring a naphthalene core substituted with both a carboxylic acid and an acetyl group, gives rise to a unique spectroscopic fingerprint.[2][3] This guide provides a comprehensive examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound (CAS 131986-05-5). By delving into the theoretical underpinnings and practical considerations of these analytical techniques, we aim to equip researchers with the knowledge to confidently identify and characterize this important synthetic building block.

Introduction: The Significance of this compound

This compound (C₁₃H₁₀O₃, Molar Mass: 214.22 g/mol ) is a naphthalene derivative of considerable interest in synthetic and medicinal chemistry.[2][3] Its utility as a precursor for complex molecular targets necessitates a thorough understanding of its structural and electronic properties.[1] Spectroscopic analysis is the cornerstone of this understanding, providing irrefutable evidence of molecular structure and purity. This guide will systematically explore the NMR, IR, and MS data that define this compound, offering insights into the interpretation of its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

Experimental Protocol: NMR Analysis

A standard protocol for the NMR analysis of this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the acidic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to yield singlets for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is necessary to encompass the carbonyl carbons.

Logical Workflow for NMR Data Acquisition and Analysis

Caption: A streamlined workflow for NMR sample preparation, data acquisition, and analysis.

¹H NMR Spectral Data (Predicted)

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | > 10 | Broad Singlet | 1H |

| Aromatic H | 7.5 - 9.0 | Multiplets | 6H |

| -COCH₃ | ~2.7 | Singlet | 3H |

Causality Behind Predicted Shifts:

-

Carboxylic Acid Proton: The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet at a downfield chemical shift (often >10 ppm). Its exact position is sensitive to solvent, concentration, and temperature due to hydrogen bonding.

-

Aromatic Protons: The six protons on the naphthalene ring will resonate in the aromatic region (typically 7.0-9.0 ppm). The electron-withdrawing effects of the acetyl and carboxylic acid groups will cause a downfield shift for adjacent protons. The complex splitting patterns (multiplets) arise from spin-spin coupling between neighboring protons.

-

Acetyl Protons: The three equivalent protons of the methyl group in the acetyl moiety are expected to appear as a sharp singlet at approximately 2.7 ppm.

¹³C NMR Spectral Data (Predicted)

Similarly, a predicted ¹³C NMR spectrum can be constructed based on established chemical shift ranges for the functional groups present in this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C =O (Acetyl) | > 195 |

| -C OOH | ~170 |

| Aromatic C | 120 - 140 |

| -C H₃ (Acetyl) | ~27 |

Expert Interpretation:

-

Carbonyl Carbons: The carbonyl carbons of the acetyl and carboxylic acid groups are the most deshielded carbons in the molecule, with the ketone carbonyl typically appearing further downfield than the carboxylic acid carbonyl.

-

Aromatic Carbons: The ten carbons of the naphthalene ring will produce a series of signals in the 120-140 ppm range. Quaternary carbons (those without attached protons) will generally exhibit weaker signals.

-

Methyl Carbon: The carbon of the acetyl methyl group is an sp³-hybridized carbon and will therefore resonate at the most upfield position.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the O-H, C=O, and C-H bonds.

Experimental Protocol: FTIR Analysis

A typical procedure for obtaining an FTIR spectrum of a solid sample like this compound is the KBr pellet method:

-

Sample Preparation: A small amount of the finely ground compound (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

Pellet Formation: The mixture is pressed under high pressure in a die to form a transparent or translucent pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is typically acquired first and subtracted from the sample spectrum.

Diagram of Key Vibrational Modes in this compound

Caption: Key IR vibrational modes expected for this compound.

IR Spectral Data (Predicted)

Based on the functional groups present, the following characteristic absorption bands are anticipated in the IR spectrum of this compound:

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (Acetyl) | C-H Stretch | 2960 - 2850 | Medium to Weak |

| Carboxylic Acid | C=O Stretch | ~1710 | Strong |

| Ketone (Acetyl) | C=O Stretch | ~1680 | Strong |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |

Trustworthiness of the Data: The broad O-H stretch of the carboxylic acid, often spanning from 3300 to 2500 cm⁻¹, is a highly reliable diagnostic feature, frequently overlapping with the C-H stretching vibrations. The two distinct C=O stretching frequencies for the carboxylic acid and the ketone are also expected, with the carboxylic acid carbonyl typically appearing at a slightly higher wavenumber.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrometry

A common method for the analysis of a solid, thermally stable compound like this compound is electron ionization (EI) mass spectrometry, often coupled with a gas chromatograph (GC-MS) for sample introduction.

-

Sample Introduction: A dilute solution of the compound is injected into the GC, where it is vaporized and separated from the solvent.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.

Mass Spectral Data (Predicted)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with several characteristic fragment ions.

Table 4: Predicted Mass Spectrum Fragmentation for this compound

| m/z | Ion | Fragment Lost |

| 214 | [M]⁺˙ | - |

| 199 | [M - CH₃]⁺ | ˙CH₃ |

| 171 | [M - COOH]⁺ | ˙COOH |

| 156 | [M - COOH - CH₃]⁺ | ˙COOH, ˙CH₃ |

| 43 | [CH₃CO]⁺ | C₁₂H₇O₂ |

Authoritative Grounding in Fragmentation Mechanisms:

-

Molecular Ion (m/z 214): The peak corresponding to the intact molecule with one electron removed will confirm the molecular weight of 214.

-

Loss of a Methyl Radical (m/z 199): A common fragmentation pathway for acetyl-containing compounds is the loss of a methyl radical (˙CH₃) via alpha-cleavage, resulting in a stable acylium ion.

-

Loss of a Carboxyl Radical (m/z 171): Cleavage of the bond between the naphthalene ring and the carboxylic acid group can lead to the loss of a carboxyl radical (˙COOH).

-

Acetyl Cation (m/z 43): The formation of the acetyl cation ([CH₃CO]⁺) is a very common and often abundant fragment in the mass spectra of compounds containing an acetyl group.

Conclusion: A Cohesive Spectroscopic Portrait

The collective evidence from NMR, IR, and MS provides a detailed and self-validating structural portrait of this compound. The predicted spectroscopic data, grounded in established principles of chemical analysis, offer a robust framework for the identification and characterization of this important molecule. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of this data is paramount for ensuring the quality and identity of their materials, thereby underpinning the integrity of their scientific endeavors.

References

-

PubChem. (n.d.). 4-Acetylnaphthalene-1-carboxylic acid. Retrieved from [Link]

-

PharmaCompass. (n.d.). This compound. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Chemical Synthesis Potential with this compound: A Versatile Intermediate. Retrieved from [Link]

-

Patsnap. (n.d.). Method for preparing this compound. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Supporting Information for Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

OpenStax. (2023). Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry. Retrieved from [Link]

Sources

The Solubility Profile of 4-Acetyl-1-naphthoic Acid: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Acetyl-1-naphthoic acid, a key intermediate in the synthesis of various pharmacologically active molecules.[1][2] Understanding the solubility of this compound in various organic solvents is critical for its efficient use in synthesis, purification, and formulation development. This document delves into the theoretical principles governing its solubility, presents a qualitative assessment across a spectrum of organic solvents, and provides a detailed, field-proven experimental protocol for the quantitative determination of its thermodynamic solubility. This guide is intended for researchers, chemists, and drug development professionals to facilitate informed solvent selection and streamline development workflows.

Introduction: The Significance of Solubility in Pharmaceutical Development

Solubility is a fundamental physicochemical property that profoundly influences the lifecycle of a pharmaceutical compound, from its synthesis to its ultimate bioavailability.[3] For an intermediate like this compound (Molecular Formula: C₁₃H₁₀O₃, Molecular Weight: 214.22 g/mol ), a thorough understanding of its solubility is paramount for several reasons:[1][4][5]

-

Reaction Kinetics and Yield: The choice of solvent directly impacts the concentration of reactants in the solution phase, thereby influencing reaction rates and overall yield.

-

Purification and Crystallization: Selective crystallization is a primary method for purifying intermediates. Knowledge of solubility in different solvents at various temperatures is essential for developing efficient crystallization protocols.

-

Formulation Development: For active pharmaceutical ingredients (APIs) derived from this intermediate, solubility is a key determinant of drug delivery and absorption.[3]

This guide will provide both the theoretical framework and the practical tools necessary to characterize the solubility of this compound.

Physicochemical Properties and Predicted Solubility Behavior

This compound is a bicyclic aromatic compound featuring both a carboxylic acid group and an acetyl group.[1][2] These functional groups dictate its solubility behavior.

-

Molecular Structure: The molecule consists of a large, nonpolar naphthalene ring system and two polar functional groups: a hydrogen-bond-donating and -accepting carboxylic acid, and a hydrogen-bond-accepting acetyl group.

-

Polarity: The presence of the carboxyl and acetyl groups imparts a significant degree of polarity to the molecule.[2] This suggests that this compound will exhibit greater solubility in polar solvents compared to nonpolar hydrocarbon solvents.[2] The principle of "like dissolves like" is the guiding tenet here; solvents with similar polarity to the solute will be more effective at dissolving it.[6]

-

Acidity: The carboxylic acid group is acidic, with a predicted pKa of approximately 2.85. This acidic nature will influence its solubility in protic versus aprotic solvents and in buffered aqueous solutions.

Based on these characteristics, we can predict a general trend in solubility. Polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate) are expected to be effective solvents. Nonpolar solvents (e.g., hexane) are anticipated to be poor solvents for this compound.

Qualitative Solubility of this compound

While precise quantitative data is not widely published, qualitative assessments indicate that this compound is an off-white crystalline solid with moderate solubility in polar organic solvents such as methanol and ethanol, and it is also known to be soluble in toluene.[1] The polar nature of the acetyl and hydroxyl substituents contributes to its enhanced solubility in polar solvents when compared to its ethyl or methyl counterparts.[2]

Quantitative Solubility Determination: A Practical Approach

Due to the limited availability of public quantitative solubility data, this guide provides a robust, step-by-step protocol for determining the thermodynamic (equilibrium) solubility of this compound. The shake-flask method is considered the "gold standard" for its reliability and accuracy.[7]

Experimental Objective

To quantitatively determine the solubility of this compound in a range of organic solvents at a controlled temperature (e.g., 25 °C).

Materials and Equipment

-

This compound (solid, purity ≥97%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Experimental Workflow

The following diagram illustrates the workflow for the thermodynamic solubility determination using the shake-flask method.

Caption: Thermodynamic Solubility Workflow.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Accurately add a known volume of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.[8]

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Accurately dilute the clear filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis and Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC-UV or UV-Vis spectrophotometric method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility of this compound in the solvent, accounting for the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for comparative analysis.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent Class | Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) |

| Polar Protic | Methanol | 32.7 | TBD |

| Ethanol | 24.5 | TBD | |

| Isopropanol | 19.9 | TBD | |

| Polar Aprotic | Acetone | 21.0 | TBD |

| Acetonitrile | 37.5 | TBD | |

| Ethyl Acetate | 6.0 | TBD | |

| Dichloromethane | 9.1 | TBD | |

| Nonpolar | Toluene | 2.4 | TBD |

| Hexane | 1.9 | TBD | |

| TBD: To Be Determined Experimentally |

The results should be interpreted in the context of solvent polarity and the specific interactions between the solute and solvent molecules, as illustrated below.

Caption: Solute-Solvent Interaction Logic.

Conclusion

This technical guide has outlined the theoretical and practical considerations for understanding and determining the solubility of this compound in various organic solvents. While qualitative data suggests a preference for polar solvents, quantitative determination via the provided shake-flask protocol is essential for precise applications in pharmaceutical development. By systematically applying this methodology, researchers can generate reliable solubility data to guide solvent selection, optimize reaction and purification processes, and accelerate the development of new therapeutic agents.

References

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- Enamine. (n.d.). Aqueous Solubility Assay.

- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Avdeef, A. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- Vulcanchem. (n.d.). This compound - 131986-05-5.

- Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2007).

- Benchchem. (n.d.). This compound | 131986-05-5.

- Petrič, K., et al. (2018).

- ChemicalBook. (2023). This compound | 131986-05-5.

- PubChem. (n.d.). 4-Acetylnaphthalene-1-carboxylic acid.

- PharmaCompass. (n.d.). This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

- Hangzhou Loop Biotech Co., Ltd. (n.d.). This compound.

- Alfa Chemistry. (n.d.). CAS 131986-05-5 this compound.

- CymitQuimica. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound | 131986-05-5.

- Apollo Scientific. (n.d.). 131986-05-5 Cas No. | this compound.

- YouTube. (2023). How Does Solvent Polarity Impact Compound Solubility?.

Sources

- 1. This compound (131986-05-5) for sale [vulcanchem.com]

- 2. This compound | 131986-05-5 | Benchchem [benchchem.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Acetylnaphthalene-1-carboxylic acid | C13H10O3 | CID 66866343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. 131986-05-5|this compound|BLD Pharm [bldpharm.com]

- 7. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

A Technical Guide to the Untapped Therapeutic Potential of 4-Acetyl-1-naphthoic Acid Derivatives

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The naphthoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Within this class, 4-Acetyl-1-naphthoic acid emerges as a particularly compelling starting point for drug discovery. Its unique bifunctional nature, featuring both a reactive acetyl group and a carboxylic acid on a rigid naphthalene core, presents a versatile platform for the synthesis of diverse chemical entities. While direct research into its derivatives is nascent, the broader family of naphthoic acids and naphthoquinones exhibits significant anticancer, anti-inflammatory, and antimicrobial properties. This guide synthesizes the current knowledge on this compound as a synthetic intermediate and extrapolates its therapeutic potential by examining the well-documented biological activities of structurally related compounds. We provide detailed methodologies for future evaluation and highlight promising avenues for the development of novel therapeutics derived from this versatile scaffold.

The this compound Core: A Strategic Starting Point

This compound (CAS 131986-05-5) is a naphthalene derivative distinguished by a carboxylic acid at the 1-position and an acetyl group at the 4-position.[1][2] This specific arrangement of functional groups makes it an exceptionally valuable building block in synthetic organic chemistry.[3]

-

Chemical Versatility : The presence of two distinct reactive sites—the carboxylic acid and the acetyl group—allows for a wide array of chemical modifications. The carboxylic acid can be readily converted to esters, amides, or other bioisosteres, while the acetyl group's carbonyl can undergo reductions, oxidations, and condensation reactions.[1][3] This dual functionality enables the creation of extensive and diverse compound libraries from a single, reliable precursor.

-

Proven Platform : The utility of this scaffold is not merely theoretical. This compound is a key intermediate in the synthesis of afoxolaner and esafoxolaner, advanced isoxazoline-class veterinary drugs used to combat ectoparasites.[4] This established application underscores the scaffold's stability and its suitability for producing biologically active molecules.

The inherent versatility of this compound positions it as an ideal starting material for synthesizing novel and complex pharmaceutical candidates, inviting exploration into its untapped potential.[1][3]

Potential Biological Activities: An Evidence-Based Projection

While specific biological data on derivatives of this compound are limited, extensive research on related naphthoic acid and naphthoquinone structures allows for a strong, logical projection of their potential therapeutic activities. The core naphthalene ring is a well-established pharmacophore, and its derivatives have been shown to interact with numerous biological targets.

Anticancer Activity

The naphthalene framework is a cornerstone of many anticancer agents. Derivatives of the closely related 1,4-naphthoquinone scaffold, in particular, exhibit potent cytotoxicity against a wide range of cancer cell lines.[5][6]

-

Mechanistic Insights : The anticancer effects of naphthoquinone and naphthoic acid derivatives are often multifactorial. Key mechanisms include:

-

Induction of Apoptosis : Many naphthoquinones trigger programmed cell death by generating reactive oxygen species (ROS), disrupting the mitochondrial membrane potential, and activating caspase cascades.

-

Enzyme Inhibition : Certain derivatives are potent inhibitors of key enzymes involved in cancer progression, such as topoisomerases (which manage DNA topology) and lactate dehydrogenase (LDH), an enzyme critical for the altered metabolism of cancer cells (the Warburg effect).[7]

-

Signaling Pathway Modulation : These compounds can interfere with critical cell signaling pathways, such as the PI3K/Akt/mTOR and NF-κB pathways, which regulate cell growth, proliferation, and survival.

-

It is hypothesized that derivatives of this compound could function as lead structures for novel anticancer agents, with the acetyl and carboxylic acid moieties providing handles for optimizing potency and selectivity.[1]

Table 1: Examples of Anticancer Activity in Naphthoquinone Derivatives

| Compound Class | Cancer Cell Line(s) | Reported IC₅₀ Values | Potential Mechanism of Action | Reference |

| Hydroxylated 1,4-Naphthoquinones | HeLa, DU145 | 5.3 µM - 10.1 µM | Cytotoxicity | [5] |

| Amino-substituted 1,4-Naphthoquinones | HepG2, A549, MOLT-3 | 0.15 µM - 1.55 µM | Cytotoxicity, High Selectivity | [6] |

| Imidazole-Naphthalene-1,4-diones | HEC1A (Endometrial Cancer) | 6.4 µM | Disruption of Warburg Effect | [8][9] |

| Aminobenzylnaphthols | HeLa (Cervical Cancer) | 4.63 µM - 5.54 µM | Topoisomerase I Inhibition | [10] |

Anti-inflammatory Activity

Naphthoic acid derivatives have shown significant promise as anti-inflammatory agents. The well-known NSAID, Naproxen, is a methoxy-naphthyl propionic acid derivative, highlighting the scaffold's compatibility with this therapeutic area.

-

Mechanistic Insights : The anti-inflammatory properties are often linked to the inhibition of key inflammatory mediators.

-

Enzyme Inhibition : Inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis, is a common mechanism.

-

Receptor Antagonism : Some substituted 2-naphthoic acid derivatives have been identified as potent antagonists for the P2Y₁₄ receptor, a G protein-coupled receptor implicated in immune and inflammatory responses.[11]

-

Aryl Hydrocarbon Receptor (AhR) Modulation : Certain dihydroxy-naphthoic acids exhibit anti-inflammatory activity by binding to and modulating the Aryl Hydrocarbon Receptor (AhR) in the gut.

-

Derivatives of this compound are being investigated for their potential anti-inflammatory properties, making this a fertile ground for discovery.[1]

Antimicrobial Activity

The flat, aromatic structure of the naphthalene ring allows it to intercalate with bacterial DNA and interfere with cellular enzymes, making it a promising scaffold for antimicrobial agents.

-

Mechanistic Insights :

-

ROS Generation : Similar to their anticancer effects, some naphthoquinone derivatives exert antibacterial activity by generating intracellular ROS, leading to oxidative stress and apoptotic-like cell death in bacteria.

-

Broad Spectrum Potential : Synthetic analogs incorporating moieties like azetidinone and thiazolidinone onto a naphthylamine core have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.

-

Methodologies for Biological Evaluation

To systematically explore the potential of this compound derivatives, a structured pipeline of synthesis and biological screening is required. The dual functional groups of the core molecule allow for straightforward derivatization.

General Synthesis Workflow for Derivatives

The following workflow illustrates a general strategy for creating a library of amide and ester derivatives from the this compound core for subsequent biological screening.

Caption: General synthetic workflow for derivatization.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing the cytotoxic effect of a compound on cancer cell lines.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cell viability.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. Causality Note: This initial incubation ensures cells are in a logarithmic growth phase and properly adhered before drug exposure, ensuring reproducibility.

-

Compound Treatment: Prepare serial dilutions of the test derivatives (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂. Causality Note: A 48-hour exposure is typically sufficient to observe significant cytotoxic or anti-proliferative effects.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Self-Validation System:

-

Vehicle Control: Ensures that the solvent used to dissolve the compounds does not have a toxic effect on its own.

-

Positive Control: Confirms that the assay is working correctly and provides a benchmark for the potency of the test compounds.

-

Untreated Control: Represents 100% cell viability.

Potential Signaling Pathway: Induction of Apoptosis

Based on the known mechanisms of related naphthoquinone compounds, a primary anticancer mechanism for novel this compound derivatives could be the induction of intrinsic apoptosis via mitochondrial stress.

Caption: Potential apoptotic pathway activated by derivatives.

Future Directions and Therapeutic Outlook

This compound represents a promising, yet underexplored, scaffold for drug discovery. The clear synthetic accessibility and the strong biological activities of related compounds provide a compelling rationale for further investigation.

Key strategic steps for future research should include:

-

Library Synthesis: Creation of a structurally diverse library of amide, ester, and other derivatives to systematically explore the structure-activity relationship (SAR). Modifications to both the acetyl and carboxylic acid groups will be crucial.

-

Broad Biological Screening: Initial high-throughput screening of the library against panels of cancer cell lines, bacterial and fungal strains, and key inflammatory enzymes (e.g., COX-1/COX-2) to identify hit compounds.

-

Mechanism of Action Studies: For promising hits, detailed mechanistic studies should be undertaken to identify their specific molecular targets and pathways of action.

-

Lead Optimization: Iterative chemical modification of hit compounds to improve potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion).

The unique chemical architecture of this compound, combined with the proven therapeutic relevance of the naphthalene core, offers a clear and promising path toward the development of next-generation therapeutics.

References

-

BioChemPartner. (n.d.). 131986-05-5 | this compound. Retrieved from [Link]

-

XINDAO. (n.d.). Wholesale 4-acetyl-1-naphthoicacid CAS:131986-05-5. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis Potential with this compound: A Versatile Intermediate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Acetylnaphthalene-1-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Anti-Cancer Activities of 1,4-Naphthoquinones: A QSAR Study. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Naphthoic Acids as Potential Anticancer Agents. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. Retrieved from [Link]

-

PubMed. (2012, November 1). Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs. Retrieved from [Link]

-

ResearchGate. (n.d.). Exploring a 2-Naphthoic Acid Template for the Structure-Based Design of P2Y(14) Receptor Antagonist Molecular Probes. Retrieved from [Link]

-

RSC Publishing. (n.d.). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. Retrieved from [Link]

-

Tiandon (shanghai) technology co., ltd. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | 131986-05-5 | Benchchem [benchchem.com]

- 2. 4-Acetylnaphthalene-1-carboxylic acid | C13H10O3 | CID 66866343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound (131986-05-5) for sale [vulcanchem.com]

- 5. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

The Lynchpin of Modern Synthesis: A Technical Guide to 4-Acetyl-1-naphthoic Acid

Foreword: The Unseen Architect in Complex Molecule Construction

In the landscape of organic synthesis, the elegance and efficiency of a synthetic route are often dictated by the strategic selection of its building blocks. Among these, bifunctional molecules—compounds bearing two distinct reactive centers—offer a powerful platform for the streamlined construction of complex molecular architectures. This guide delves into the chemistry and application of one such pivotal building block: 4-acetyl-1-naphthoic acid . Possessing both a reactive ketone and a versatile carboxylic acid tethered to a rigid naphthalene scaffold, this molecule has emerged as a cornerstone in the synthesis of high-value compounds, most notably in the development of next-generation pharmaceuticals.

This document is intended for researchers, medicinal chemists, and process development scientists. It aims to provide not just a collection of reactions, but a deeper understanding of the causality behind experimental choices, the inherent reactivity of the molecule, and the practical applications that underscore its significance. Every protocol and mechanistic discussion is presented with the rigor and practical insight gained from extensive experience in the field.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a building block's fundamental properties is paramount for its effective utilization. This compound (C₁₃H₁₀O₃) is an off-white to faint yellow crystalline solid, a characteristic that speaks to the extended conjugation of the naphthalene ring system.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀O₃ | |

| Molecular Weight | 214.22 g/mol | |

| Melting Point | 184 °C | |

| pKa (Predicted) | 2.85 ± 0.10 | |

| Appearance | Faint yellow powder |

Spectroscopic Signature

-

¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region (δ 7.5-9.0 ppm), displaying a series of doublets and multiplets corresponding to the six protons on the naphthalene ring. The acetyl group will present as a sharp singlet around δ 2.7 ppm, and the carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will be characterized by a carbonyl signal for the carboxylic acid around 170 ppm and another for the acetyl ketone around 200 ppm. The naphthalene ring will show a series of signals in the aromatic region (δ 120-140 ppm), and the methyl carbon of the acetyl group will appear upfield (around δ 25-30 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹), a sharp C=O stretch for the carboxylic acid (around 1700 cm⁻¹), and another C=O stretch for the ketone (around 1680 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to its molecular weight.

Synthesis of this compound: A Tale of Two Routes

The accessibility of this key building block is crucial for its widespread application. Two primary synthetic strategies have been reported, each with its own merits and considerations for scalability.

Route 1: From Naphthalene-1,4-dicarboxylic Acid

A patented method highlights a synthetic pathway commencing from the readily available naphthalene-1,4-dicarboxylic acid.[3] This approach involves a selective mono-esterification followed by a reaction sequence that introduces the acetyl group.

Caption: Synthesis of this compound via hydrolysis of its methyl ester.

Experimental Protocol: Hydrolysis of Methyl 4-acetyl-1-naphthoate (Adapted from)[4]

-

In a 250 mL round-bottom flask, dissolve methyl 4-acetyl-1-naphthoate (17 g, 74.5 mmol) in toluene (170 mL).

-

Add water (170 mL), sodium hydroxide (5.9 g, 149 mmol), and tetrabutylammonium bromide (TBAB) (4.8 g, 14.9 mmol).

-

Heat the biphasic mixture to 65 °C and stir overnight.

-

Cool the reaction mixture to room temperature and separate the layers.

-

Wash the aqueous phase with toluene (170 mL).

-

Acidify the aqueous phase with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to afford this compound (yield reported as 91.2%). [5]

The Reactive Dichotomy: A Building Block's Versatility

The synthetic utility of this compound stems from the differential reactivity of its two functional groups. This allows for selective transformations, enabling the construction of complex molecules in a controlled manner.

Caption: Reactivity map of this compound.

Transformations of the Acetyl Group

-

Reduction: The ketone of the acetyl group can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride, leaving the carboxylic acid untouched. [6][7][8][9][10]This transformation is valuable for introducing a chiral center and further functionalization.

Experimental Protocol: Reduction of this compound (General Procedure)

-

Dissolve this compound (1 eq.) in a suitable solvent such as methanol or a mixture of THF and methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water or dilute hydrochloric acid at 0 °C.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Oxidation: The acetyl group can be oxidized to a second carboxylic acid group, yielding naphthalene-1,4-dicarboxylic acid. This is typically achieved using a haloform reaction with reagents like sodium hypochlorite. [6]

-

α-Halogenation: Under acidic or basic conditions, the α-carbon of the acetyl group can be halogenated. [11][12]This introduces a handle for further C-C bond formation or other nucleophilic substitution reactions.

Transformations of the Carboxylic Acid Group

-

Esterification: The carboxylic acid can be readily converted to an ester under standard Fischer esterification conditions (an alcohol in the presence of a catalytic amount of strong acid). [13] Experimental Protocol: Esterification of this compound (General Procedure)

-

Suspend this compound (1 eq.) in the desired alcohol (e.g., methanol, ethanol) which also serves as the solvent.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Heat the mixture to reflux for several hours, monitoring by TLC.

-

After cooling, remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to remove unreacted acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the ester.

-

-

Amide Bond Formation: The carboxylic acid is a key handle for forming amide bonds, which are prevalent in pharmaceuticals. This is typically a two-step process involving the initial conversion to a more reactive acyl chloride.

Experimental Protocol: Acyl Chloride Formation and Amide Coupling (General Procedure)

-

Acyl Chloride Formation: Suspend this compound (1 eq.) in an inert solvent like dichloromethane or toluene. Add thionyl chloride (1.2-1.5 eq.) and a catalytic amount of DMF. [14]Stir the mixture at room temperature or gentle heat until the reaction is complete (cessation of gas evolution). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-acetyl-1-naphthoyl chloride.

-

Amide Coupling: Dissolve the crude acyl chloride in an aprotic solvent (e.g., dichloromethane). Cool the solution to 0 °C and add the desired amine (1 eq.) followed by a non-nucleophilic base like triethylamine or pyridine (1.1 eq.) to scavenge the HCl byproduct. Allow the reaction to warm to room temperature and stir until completion. Work up by washing with dilute acid, water, and brine, followed by drying and purification.

-

Application in Drug Development: The Synthesis of Afoxolaner

The most prominent application of this compound is as a pivotal intermediate in the synthesis of the veterinary drug afoxolaner , a potent insecticide and acaricide. [3]The synthesis of afoxolaner requires the elaboration of both the acetyl and carboxylic acid functionalities of the building block.

The key transformation involves the conversion of the carboxylic acid to an amide, followed by reactions at the acetyl group to construct the isoxazoline ring system characteristic of this class of drugs.

Caption: Simplified synthetic pathway to Afoxolaner highlighting the role of this compound.

The synthesis of the afoxolaner core involves the reaction of the amide intermediate (derived from this compound) with a hydroxylamine derivative to form an oxime, followed by cyclization to the isoxazoline ring. This strategic use of this compound allows for the efficient and convergent assembly of a complex and highly active pharmaceutical ingredient.

Future Outlook and Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its bifunctional nature, coupled with the rigid and electronically distinct naphthalene core, provides a predictable and versatile platform for organic synthesis. While its current fame is largely tied to its role in the production of afoxolaner, the inherent reactivity of this molecule suggests a much broader potential.

Future research will likely explore its use in the synthesis of novel materials, such as polymers and dyes, where the naphthalene unit can impart desirable photophysical properties. Furthermore, its potential as a scaffold in medicinal chemistry beyond veterinary applications remains an exciting avenue for exploration. For the synthetic chemist, this compound represents a reliable and powerful tool, a lynchpin in the construction of complex molecules that will undoubtedly contribute to future innovations in science and technology.

References

- Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Triflates with CO2. (n.d.). Retrieved January 3, 2026, from a publicly available academic resource.

-

Method for preparing this compound - Eureka | Patsnap. (n.d.). Retrieved January 3, 2026, from [Link]

-

PubChem. (n.d.). 4-Acetylnaphthalene-1-carboxylic acid. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

Unlocking Chemical Synthesis Potential with this compound: A Versatile Intermediate - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 3, 2026, from [Link]

-

Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. (n.d.). Retrieved January 3, 2026, from [Link]

- Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Groups. (2012). Journal of Medicinal Chemistry.

- Process for the preparation of naphthalene-1,4-dicarboxylic acid - Google Patents. (n.d.).

-

Sodium Borohydride - Common Organic Chemistry. (n.d.). Retrieved January 3, 2026, from [Link]

- Process for the preparation of naphthalene-1,4-dicarboxylic acid - Google Patents. (n.d.).

- Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved January 3, 2026, from a publicly available academic resource.

-

Reduction using sodium borohyride? - ResearchGate. (2019, December 4). Retrieved January 3, 2026, from [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Retrieved January 3, 2026, from [Link]

- Ester Synthesis Lab (Student Handout). (n.d.).

-

Acetyl Chloride - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]

-

SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES... - Organic Syntheses. (n.d.). Retrieved January 3, 2026, from [Link]

-

Synthesis of 1-naphthoyl chloride - PrepChem.com. (n.d.). Retrieved January 3, 2026, from [Link]

-

α-NAPHTHOIC ACID - Organic Syntheses. (n.d.). Retrieved January 3, 2026, from [Link]

-

Sodium Borohydride NaBH4 Reduction Reaction Mechanism - YouTube. (2016, February 10). Retrieved January 3, 2026, from [Link]

-

19: Acid and base catalyzed alpha halogenation - YouTube. (2021, February 5). Retrieved January 3, 2026, from [Link]

-

21.3 Alpha Halogenation | Organic Chemistry - YouTube. (2021, April 20). Retrieved January 3, 2026, from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. rsc.org [rsc.org]

- 3. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]